3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound characterized by its unique structural framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at the bridgehead positions. One common method involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . Subsequent haloform reactions of the formed diketone yield the desired carboxylic acid .
Industrial Production Methods
Large-scale synthesis of bicyclo[1.1.1]pentane derivatives, including this compound, can be achieved through flow photochemical processes. This method allows for the production of multigram quantities within a short period, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a probe in mechanistic studies.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to its specific substitution pattern, which imparts unique physicochemical properties. Compared to other bicyclo[1.1.1]pentane derivatives, this compound offers improved solubility and metabolic stability, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-(2-methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-7(2)3-9-4-10(5-9,6-9)8(11)12/h7H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
KFMBZAIMYPUGHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC12CC(C1)(C2)C(=O)O |
Origin of Product |
United States |
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